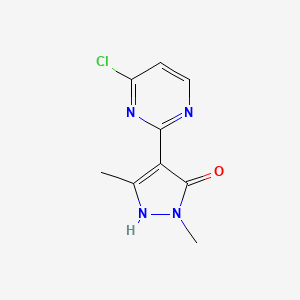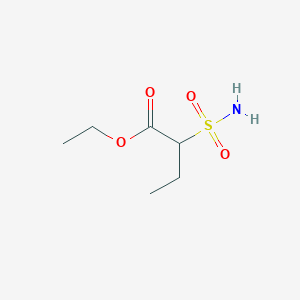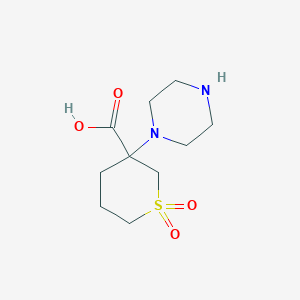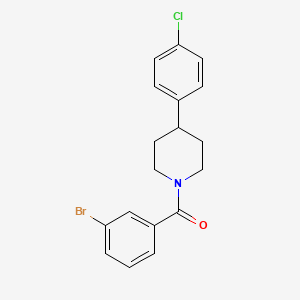
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide is a chemical compound with the molecular formula C9H18ClNO2S and a molecular weight of 239.76 g/mol . This compound is characterized by the presence of a cyclopropyl group, an isopentyl chain, and a methanesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl group can be achieved through the reaction of alkenes with carbenes or carbenoids.
Sulfonamide Formation:
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents used.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide can be compared with other similar compounds, such as:
1-Chloro-n-cyclopropyl-n-methylmethanesulfonamide: This compound has a similar structure but with a methyl group instead of an isopentyl chain.
1-Chloro-n-cyclopropyl-n-ethylmethanesulfonamide: Another analog with an ethyl group, which may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18ClNO2S |
|---|---|
Peso molecular |
239.76 g/mol |
Nombre IUPAC |
1-chloro-N-cyclopropyl-N-(3-methylbutyl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO2S/c1-8(2)5-6-11(9-3-4-9)14(12,13)7-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
RWRVWOWPXFGBSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(C1CC1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)

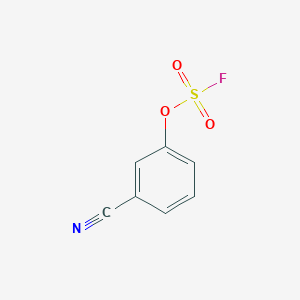
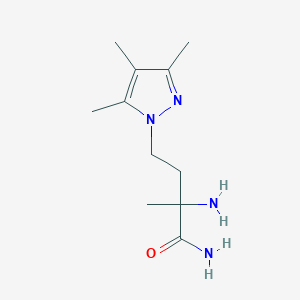


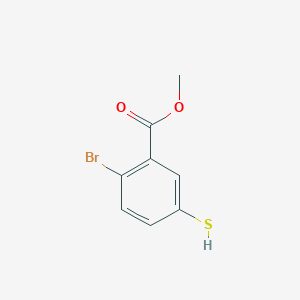
![2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
